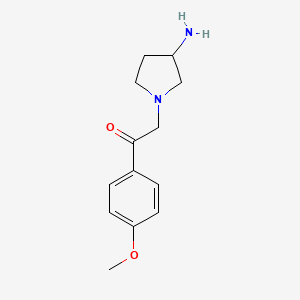

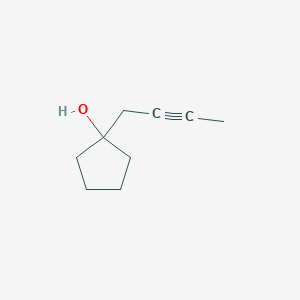

![molecular formula C11H21NO2 B1466606 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol CAS No. 1494439-20-1](/img/structure/B1466606.png)

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol

Übersicht

Beschreibung

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in drug design, and “1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol” can serve as a precursor in synthesizing various bioactive compounds. Recent advances in synthetic chemistry have enabled the formation of substituted piperidines, which are present in many pharmaceuticals .

Development of Anticancer Agents

The piperidine nucleus is integral to the structure of many anticancer agents. Research indicates that piperidine derivatives can be used to develop new medications targeting various cancer types, leveraging their ability to interfere with cancer cell proliferation .

Creation of Antimicrobial and Antifungal Medications

Compounds with a piperidine moiety, such as “1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol”, are known to exhibit antimicrobial and antifungal properties. This makes them valuable in the creation of new treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also explored for their analgesic and anti-inflammatory potential. They can be formulated into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis .

Neuroprotective and Anti-Alzheimer’s Research

The compound’s structure is conducive to the development of neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s .

Antihypertensive and Cardiovascular Drug Development

Research into piperidine derivatives includes their use in antihypertensive drugs, which can help manage blood pressure and contribute to cardiovascular health .

Wirkmechanismus

Target of Action

The primary target of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This results in a decrease in the rate of HIV-1 infection and slows the progression to AIDS .

Result of Action

The result of the action of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is the blockade of the CCR5 receptor . This prevents the entry of HIV-1 into cells, thereby reducing the rate of HIV-1 infection and slowing the progression to AIDS .

Eigenschaften

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLVCJYAVVNSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCC(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

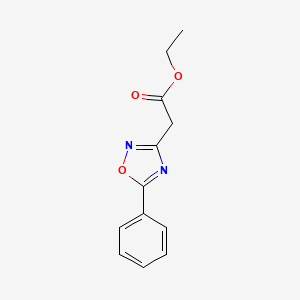

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

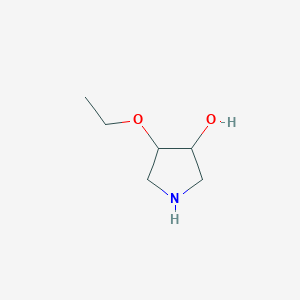

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)

![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)

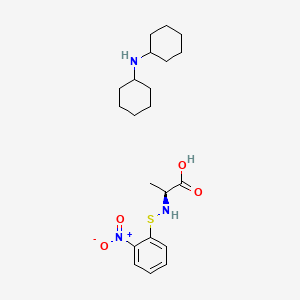

![Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1466542.png)